molecular formula C15H32O2 B1624285 1-Propanol, 2-(dodecyloxy)- CAS No. 9064-14-6

1-Propanol, 2-(dodecyloxy)-

Cat. No.: B1624285
CAS No.: 9064-14-6
M. Wt: 244.41 g/mol
InChI Key: UKCFWUCWNZTUPT-UHFFFAOYSA-N
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Description

1-Propanol, 2-(dodecyloxy)- is a branched alcohol derivative with a dodecyloxy (C₁₂H₂₅O-) group attached to the second carbon of the propanol backbone. This structure combines a hydrophilic primary alcohol group (-OH) with a hydrophobic dodecyl chain, making it amphiphilic. Such dual functionality enables applications in surfactants, nanostructured materials, and liquid crystals (LCs) . The dodecyloxy chain enhances self-assembly in solutions, as seen in the formation of 20-µm-long nanofibers from fullerene derivatives in 1-propanol . Its stability in LC phases is attributed to the long alkyl chain, which maintains mesophase integrity even when other substituents vary .

Properties

CAS No.

9064-14-6

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

2-dodecoxypropan-1-ol

InChI

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15-16H,3-14H2,1-2H3

InChI Key

UKCFWUCWNZTUPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(C)CO

Canonical SMILES

CCCCCCCCCCCCOC(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Shorter Alkoxy Chains: 2-Propanol, 1-propoxy- (CAS 1569-01-3)
  • Structure: Propoxy (C₃H₇O-) group at the first carbon of 2-propanol.
  • Properties : Shorter chain reduces hydrophobicity compared to dodecyloxy. Boiling point and viscosity are lower due to weaker van der Waals interactions.
  • Applications: Primarily used as a solvent in mixtures with alcohols (e.g., ethanol, 1-hexanol) and esters .
Longer Alkoxy Chains: 1-(Hexadecyloxy)-3-(triphenylmethoxy)-2-propanol (CAS 82002-20-8)
  • Structure : Hexadecyloxy (C₁₆H₃₃O-) and bulky trityl (triphenylmethyl) groups.
  • Properties : Increased hydrophobicity and steric hindrance limit solubility in polar solvents. The trityl group adds steric bulk, reducing reactivity at the hydroxyl site.
  • Applications : Used in lipid membrane studies and as a precursor for synthetic phospholipids .
Branched Alkoxy Derivatives: 1-Propanol, 2-(2-hydroxypropoxy)-
  • Structure : Branched 2-hydroxypropoxy group (-OCH₂CH(OH)CH₃) at the second carbon.
  • Properties : The hydroxyl group in the alkoxy chain increases polarity and hydrogen-bonding capacity, enhancing water solubility.
  • Applications: Key component in lavender essential oil nanoemulsions for improved larvicidal activity .

Functional Group Variants

Sulfate Derivatives: Dodecyl Hydrogen Sulfate,1-(2-Hydroxypropylamino)propan-2-ol
  • Structure: Combines a dodecyl sulfate group with a propanolamine backbone.
  • Properties: The sulfate group enhances surfactant properties (e.g., foaming, emulsification) compared to non-ionic 1-Propanol, 2-(dodecyloxy)-.
  • Applications : Used in shampoos and detergents for its anionic surfactant behavior .
Aromatic Ethers: 2-Propanol, 1-[(1-methylethyl)amino]-3-[4-(phenylmethoxy)phenoxy]-
  • Structure: Aromatic phenoxy and benzyloxy groups replace the alkyl chain.
  • The isopropylamino group introduces basicity, altering reactivity.
  • Applications : Investigated in pharmaceutical intermediates for β-blocker synthesis .

Reactivity and Stability

Ozonation Behavior
  • 1-Propanol, 2-(dodecyloxy)-: The primary -OH group at C1 is reactive, but steric hindrance from the dodecyloxy chain may slow oxidation. No direct data available, but analogous 1-propanol/ozone systems yield propionaldehyde (60%) and propionic acid (27%) .
  • 2-Propanol Derivatives: Secondary alcohols (e.g., 2-propanol) react faster with ozone, producing acetone (87% yield) due to lower steric hindrance .
Thermal Stability in Liquid Crystals
  • Dodecyloxy-Containing Compounds : The C₁₂ chain stabilizes LC phases, enabling consistent mesophase behavior across homologs. Shorter chains (e.g., C₃) fail to maintain phase integrity under thermal stress .

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Alkoxy Chain Length Boiling Point (°C) Water Solubility Key Application
1-Propanol, 2-(dodecyloxy)- C₁₂ ~300 (estimated) Low Nanostructured materials
2-Propanol, 1-propoxy- C₃ 156–160 Moderate Solvent mixtures
1-(Hexadecyloxy)-3-(trityloxy)-2-propanol C₁₆ >350 Insoluble Lipid analogs
Table 2: Reaction Yields with Ozone
Compound Major Product Yield (%)
1-Propanol Propionaldehyde 60
2-Propanol Acetone 87
1-Propanol, 2-(dodecyloxy)-* Not reported

*Predicted to yield carboxylic acids due to primary -OH group.

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